molecular formula C11H20N2O5 B8596113 Methyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate

Methyl N-((tert-butoxycarbonyl)glycyl)-N-methylglycinate

Cat. No. B8596113
M. Wt: 260.29 g/mol
InChI Key: JDFRLRNPXTUMFL-UHFFFAOYSA-N
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Patent
US06329497B1

Procedure details

A solution of Boc-Gly-OH (2.70 g, 15.4 mmol) and the HCl salt of H2N-Sar-OMe (2.15 g, 15.4 mmol) in CH2Cl2 (50 mL) was treated sequentially with Et3N (2.2 mL, 15.8 mmol), DCC (3.20 g, 15.5 mmol), and DMAP (306 mg, 2.5 mmol) and the reaction mixture was stirred at 25° C. for 20 h. A white precipitate formed in the first 10 min and was removed by filtration at the end of the reaction. The filtrate was concentrated in vacuo. Flash chromatography (SiO2, 5×16 cm, 40% EtOAc-hexane eluent) afforded 200 (3.21 g, 4.01 g, theoretical, 80%) as a colorless oil which solidified on standing: mp 72-73° C. (EtOAc-hexane, colorless cubes); Rf=0.32 (50% EtOAc-hexane); 1H NMR (CDCl3, 400 MHz) 4:1 mixture of two conformers, for the major conformer: 5.44 (s, 1H), 4.14 (s, 2H), 4.02 (d, 2H, J=4.3 Hz), 3.73 (s, 3H), 3.02 (s, 3H), 1.43 (s, 9H); 13C NMR (CDCl3, 100 MHz) for major conformer: 169.3, 168.7, 155.7, 79.6, 52.2, 49.4, 42.2, 35.2, 28.3; IR (KBr)max 3419, 2978, 2934, 1754, 1715, 1667, 1488, 1424, 1367, 1249, 1208, 1175, 1120, 1051, 952, 871, 764, 712 cm−1; FABHRMS (NBA-NaI) m/z 283.1259 (M+Na+, C11H20N2O5 requires 283.1270).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
306 mg
Type
catalyst
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([OH:5])=O.Cl.[NH:14]([CH2:16][C:17]([O:19][CH3:20])=[O:18])[CH3:15].CCN(CC)CC.C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl.CN(C1C=CN=CC=1)C>[NH:1]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:2][C:3]([N:14]([CH2:16][C:17]([O:19][CH3:20])=[O:18])[CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.15 g
Type
reactant
Smiles
N(C)CC(=O)OC
Name
Quantity
2.2 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3.2 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
306 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 25° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A white precipitate formed in the first 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
was removed by filtration at the end of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N(CC(=O)N(C)CC(=O)OC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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